Phosphonic acid, methyl-, bis(3-methylbutyl) ester

Description

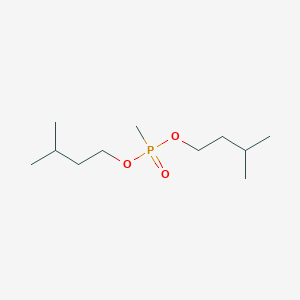

Phosphonic acid, methyl-, bis(3-methylbutyl) ester (CAS RN: 6997-61-1, molecular formula: C₁₂H₂₈O₇P₂Zr in its zirconium complex form) is an organophosphorus compound characterized by a methylphosphonic acid backbone esterified with two 3-methylbutyl (isopentyl) groups . The 3-methylbutyl ester substituents introduce steric bulk and hydrophobicity, influencing its chemical stability, solubility, and reactivity.

Properties

CAS No. |

2452-70-2 |

|---|---|

Molecular Formula |

C11H25O3P |

Molecular Weight |

236.29 g/mol |

IUPAC Name |

3-methyl-1-[methyl(3-methylbutoxy)phosphoryl]oxybutane |

InChI |

InChI=1S/C11H25O3P/c1-10(2)6-8-13-15(5,12)14-9-7-11(3)4/h10-11H,6-9H2,1-5H3 |

InChI Key |

YXHUEGLTOGMNPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOP(=O)(C)OCCC(C)C |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of Methylphosphonic Acid

The most straightforward method involves the direct esterification of methylphosphonic acid with 3-methyl-1-butanol. This reaction typically employs acidic catalysts, such as hydrochloric acid (HCl), to protonate the hydroxyl group of the alcohol, enhancing its nucleophilicity. The general reaction scheme is:

Key Conditions

Transesterification of Dimethyl Methylphosphonate

An alternative approach utilizes dimethyl methylphosphonate as a starting material, reacting it with excess 3-methyl-1-butanol under basic conditions:

Key Conditions

-

Base Catalyst : Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) at 1–3 mol%.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

Yield : 68–72%, with residual monoester (<5%) removed via column chromatography.

Advanced Methodologies

Selective Mono- and Diesterification Using Orthoesters

A temperature-dependent method reported by Selective Esterification of Phosphonic Acids (PMC, 2021) employs triethyl orthoacetate as both solvent and alkoxy donor. This approach avoids traditional acidic or basic conditions, enabling precise control over esterification:

Optimized Parameters

| Parameter | Monoester (30°C) | Diester (90°C) |

|---|---|---|

| Reaction Time | 24–48 h | 12–24 h |

| Orthoester Equiv. | 5–10 | 20–30 |

| Isolated Yield | 78–83% | 89–94% |

This method achieves >99% conversion at 90°C, with diester purity confirmed via NMR.

Continuous Flow Synthesis

Industrial-scale production often uses continuous flow reactors to enhance reproducibility. Key advantages include:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-methyl-, bis(3-methylbutyl) ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates .

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : The compound serves as a crucial reagent in various organic synthesis processes. Its ability to act as a ligand in coordination chemistry enhances its utility in synthesizing metal-organic frameworks and catalysts .

- Catalysis : Phosphonic acids are immobilized on mesoporous silica for catalytic applications. This immobilization allows for efficient catalysis in reactions such as asymmetric aldol reactions, showcasing the compound's role in enhancing reaction selectivity and efficiency .

Biology

- Bioisostere for Phosphate Groups : The compound is studied as a bioisostere for phosphate groups, which facilitates its interaction with biological systems. This property is particularly relevant in drug design, where phosphonic acids mimic phosphates to improve bioavailability and efficacy .

- Prodrug Development : Research indicates that derivatives of phosphonic acid can enhance the stability and effectiveness of pharmaceutical compounds. For instance, phosphonamidate prodrugs have shown increased plasma stability and potency in cell culture models .

Medicine

- Antiviral and Antibacterial Properties : Phosphonic acid derivatives are explored for their potential therapeutic applications against viral and bacterial infections. Studies demonstrate that these compounds can inhibit specific enzymes crucial for pathogen survival .

- Cancer Treatment : Some phosphonic compounds exhibit cytotoxic activity against tumor cells, making them candidates for further research in cancer therapeutics.

Industry

- Flame Retardants : The compound is utilized in the production of flame retardants due to its phosphorus content, which imparts fire resistance to materials.

- Plasticizers and Corrosion Inhibitors : Its chemical properties make it suitable for use as a plasticizer in polymers and as a corrosion inhibitor in various industrial applications.

Data Tables

| Application Area | Specific Use | Notes |

|---|---|---|

| Chemistry | Reagent | Used in organic synthesis and catalysis |

| Biology | Bioisostere | Mimics phosphate groups for drug design |

| Medicine | Antiviral | Potential therapeutic against infections |

| Industry | Flame Retardant | Enhances fire resistance in materials |

Case Study 1: Catalytic Applications

A study demonstrated the immobilization of phosphonic acids on mesoporous silica, leading to enhanced catalytic activity in asymmetric aldol reactions. This method improved yields significantly compared to traditional catalysts, showcasing the potential of phosphonic acid derivatives in catalysis .

Case Study 2: Pharmaceutical Development

Research on phosphonamidate prodrugs revealed that these compounds exhibited greater plasma stability compared to their acyloxyalkyl ester counterparts. In vitro studies indicated that these prodrugs could effectively stimulate T-cell proliferation, suggesting their potential as immunotherapeutic agents .

Mechanism of Action

The mechanism of action of phosphonic acid, P-methyl-, bis(3-methylbutyl) ester involves its ability to form stable complexes with metal ions and its role as a bioisostere for phosphate groups. This allows it to interact with various molecular targets and pathways, including enzymes and receptors involved in metabolic processes .

Comparison with Similar Compounds

Table 1: Comparative Properties of Methylphosphonic Acid Esters

Structural and Stability Comparisons

- Ester Branching : The 3-methylbutyl groups in the target compound confer steric hindrance, reducing susceptibility to hydrolysis compared to linear esters like diethyl methylphosphonate. However, bis(1,3-dimethylbutyl) and bis(1,2,2-trimethylpropyl) esters exhibit even greater stability due to additional branching .

- Hydrolytic Resistance : demonstrates that ester-linked methacrylates degrade rapidly (up to 90% after 16 weeks at 42°C), whereas ether-linked or highly branched esters (e.g., bis(3-methylbutyl)) resist hydrolysis. This suggests the target compound’s utility in environments requiring durability, such as dental adhesives or industrial coatings .

Physicochemical Properties

- Solubility: Branched esters like bis(3-methylbutyl) and bis(1,3-dimethylbutyl) methylphosphonates are more hydrophobic than their linear counterparts, enhancing solubility in nonpolar solvents. This property is critical for applications in polymer stabilization or corrosion inhibition .

- Thermal Stability : Bulky ester groups increase thermal stability. For example, zirconium complexes of methyl-, bis(3-methylbutyl) phosphonate (C₁₂H₂₈O₇P₂Zr) likely exhibit high thermal resistance, making them suitable for high-temperature processes .

Biological Activity

Phosphonic acid, methyl-, bis(3-methylbutyl) ester (CAS No. 2452-70-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Phosphonic acid esters are known for their diverse chemical properties and biological activities. The structure of this compound includes a phosphonate group that can interact with various biological targets.

The biological activity of phosphonic acid esters often involves interaction with enzymes, receptors, or ion channels. These compounds can modulate cellular signaling pathways related to inflammation, cell proliferation, and neurotransmission. The specific mechanism of action for this compound remains to be fully elucidated but may involve:

- Enzyme Inhibition: Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: They can interact with cell surface receptors, influencing cellular responses.

- Ion Channel Interaction: Potential effects on ion channels may alter cellular excitability and signaling.

Antimicrobial Properties

Recent studies have indicated that phosphonic acid esters exhibit antimicrobial activity. For instance, derivatives of phosphonamidates have shown potential in stimulating immune responses and exhibiting cytotoxic effects against certain pathogens. The potency of these compounds often depends on their ability to penetrate cellular membranes and their subsequent metabolic stability in plasma.

Anti-inflammatory Effects

Research has suggested that phosphonic acid esters may possess anti-inflammatory properties. They can modulate the activity of inflammatory cytokines and influence immune cell function, which is critical in managing chronic inflammatory conditions.

Case Studies

-

Prodrug Development:

A study demonstrated that phosphonamidate derivatives of butyrophilin ligands exhibited enhanced plasma stability and cellular potency compared to traditional phosphonate esters. The modifications allowed these compounds to effectively stimulate T cell proliferation in vitro, showcasing their potential as therapeutic agents in immunology . -

Plant Protection:

Phosphonic acids have been investigated for their role in crop protection against fungal pathogens. Research indicates that these compounds can enhance the plant's defense mechanisms by increasing the concentration of protective enzymes and phenolic compounds .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Phosphonic acid, methyl-, bis(3-methylbutyl) ester?

- Methodological Answer : The compound can be synthesized via esterification of methylphosphonic acid with 3-methylbutanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Azeotropic removal of water using Dean-Stark apparatus improves yield. Alternative methods include transesterification of methylphosphonic acid methyl ester with 3-methylbutanol in the presence of titanium(IV) isopropoxide . Characterization via ¹H/³¹P NMR and IR spectroscopy confirms ester formation by identifying peaks for P-O-C (1050–1150 cm⁻¹) and alkyl chain protons (δ 0.8–1.6 ppm).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ³¹P NMR (δ 25–35 ppm for phosphonate esters) and ¹H NMR (δ 1.0–1.7 ppm for 3-methylbutyl groups).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₁₁H₂₅O₃P: 236.1544).

- Elemental Analysis : Validate C/H/P ratios (e.g., C 55.9%, H 10.6%, P 13.1%) .

Q. How does the compound interact with metal ions in coordination chemistry?

- Methodological Answer : The phosphonate group acts as a bidentate ligand, forming complexes with transition metals like zirconium. For example, zirconyl complexes (e.g., C₁₂H₂₈O₇P₂Zr) are synthesized by reacting the ester with ZrOCl₂ in ethanol, followed by crystallization. X-ray diffraction and TGA analysis confirm octahedral coordination and thermal stability up to 250°C .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in its synthesis?

- Methodological Answer : Stereochemical control during esterification can be studied via dynamic NMR. For example, variable-temperature ³¹P NMR reveals restricted rotation around the P-O bond in bulky esters (e.g., 3-methylbutyl groups), leading to diastereomer formation. Computational modeling (DFT at B3LYP/6-31G*) predicts energy barriers for rotational isomerism .

Q. How can computational modeling predict its reactivity in nucleophilic substitution?

- Methodological Answer : Density Functional Theory (DFT) simulations assess electrophilicity at the phosphorus center. Natural Bond Orbital (NBO) analysis identifies charge distribution (e.g., P atom δ⁺ = +1.2), explaining susceptibility to hydrolysis. Solvent effects (e.g., dielectric constant of water vs. THF) are modeled using COSMO-RS to predict reaction rates .

Q. What are its biological interactions, and how can they be quantified?

- Methodological Answer : Enzyme inhibition assays (e.g., alkaline phosphatase) measure IC₅₀ values via spectrophotometry. Molecular docking (AutoDock Vina) simulates binding to active sites, revealing hydrogen bonds between phosphonate oxygen and catalytic residues (e.g., Arg166). In vitro studies using HEK293 cells assess cytotoxicity via MTT assays (typical LC₅₀ > 100 μM) .

Q. How does environmental degradation of this compound occur, and what are the byproducts?

- Methodological Answer : Hydrolysis studies under varying pH (2–12) and UV exposure (254 nm) track degradation via LC-MS. Major pathways include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.